

# Technical Guide: tert-Butyl N-(5-hydroxypentyl)carbamate

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## Compound of Interest

Compound Name: 5-(Boc-amino)-1-pentanol

Cat. No.: B015063

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## Abstract

This technical guide provides a comprehensive overview of tert-Butyl N-(5-hydroxypentyl)carbamate (CAS No. 75178-90-4), a versatile bifunctional linker molecule widely employed in organic synthesis, medicinal chemistry, and materials science. This document details its physicochemical and spectral properties, provides a detailed experimental protocol for its synthesis, and discusses its key applications, particularly its role as a linker in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables for clarity and ease of comparison.

## Core Properties

tert-Butyl N-(5-hydroxypentyl)carbamate, also known as **5-(Boc-amino)-1-pentanol**, is a valuable synthetic intermediate featuring a terminal hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine.<sup>[1]</sup> This unique structure allows for sequential, selective chemical modifications, making it an indispensable tool for chemists.<sup>[1]</sup>

## Physicochemical Properties

The compound is typically a pale yellow, clear oil at room temperature, soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, but has low solubility in water.<sup>[2]</sup>

Property	Value	Reference(s)
CAS Number	75178-90-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>21</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	203.28 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to Pale Yellow Clear Oil/Liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Density	~1.00 g/mL at 20 °C	<a href="#">[2]</a>
Boiling Point	318.4 ± 25.0 °C (Predicted)	<a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> ~1.45	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	>109 °C	<a href="#">[2]</a>
Water Solubility	Difficult to mix	<a href="#">[2]</a>
Storage Temperature	2-8°C, dry and dark conditions recommended	<a href="#">[2]</a> <a href="#">[3]</a>

## Spectral Properties

While specific spectra are not publicly available, the structural features of tert-Butyl N-(5-hydroxypentyl)carbamate allow for the prediction of its characteristic spectral data. Purity is routinely confirmed by NMR analysis following synthesis.[\[2\]](#)

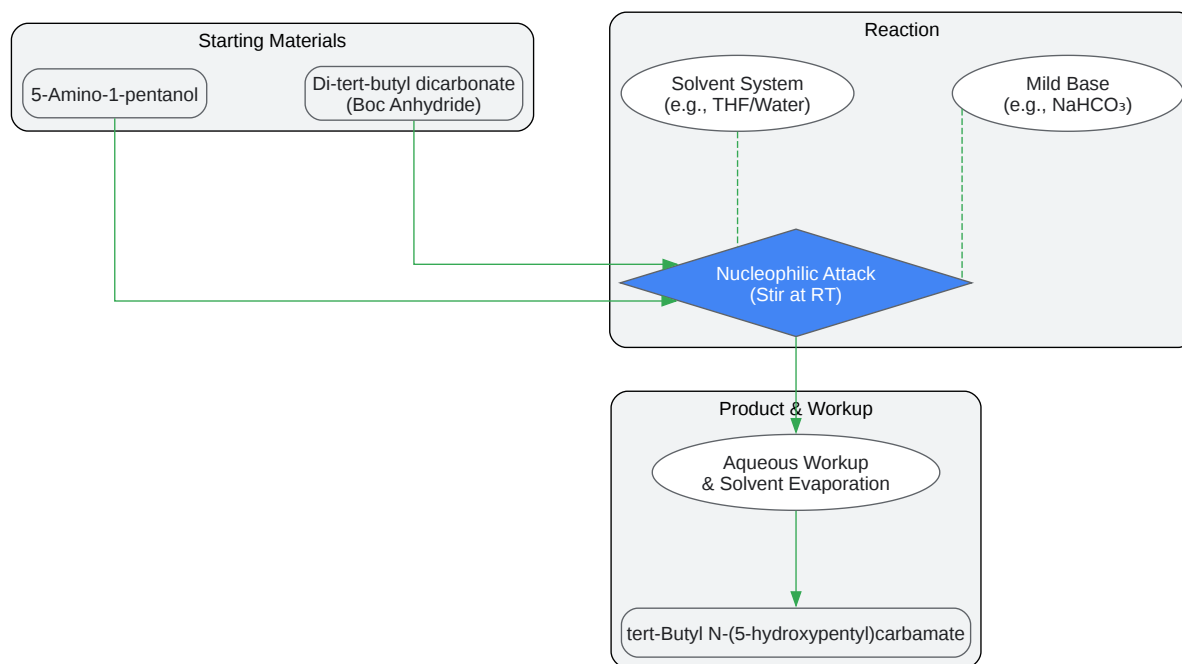
Spectrum Type	Expected Characteristics
<sup>1</sup> H NMR	<p>~3.5-3.6 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH<sub>2</sub>-OH). ~3.0-3.1 ppm (q, 2H): Methylene protons adjacent to the carbamate nitrogen (-NH-CH<sub>2</sub>-). ~4.5-5.0 ppm (br s, 1H): NH proton of the carbamate.</p> <p>~1.5-1.6 ppm (m, 2H): Methylene protons at C4 of the pentyl chain. ~1.3-1.4 ppm (m, 4H): Methylene protons at C2 and C3 of the pentyl chain. 1.44 ppm (s, 9H): Nine equivalent protons of the tert-butyl group. Variable (br s, 1H): OH proton.</p>
<sup>13</sup> C NMR	<p>~156 ppm: Carbonyl carbon of the carbamate group. ~79 ppm: Quaternary carbon of the tert-butyl group. ~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH<sub>2</sub>-OH). ~40 ppm: Methylene carbon adjacent to the carbamate nitrogen (-NH-CH<sub>2</sub>-). ~32, ~29, ~23 ppm: Remaining methylene carbons of the pentyl chain. ~28 ppm: Methyl carbons of the tert-butyl group.</p>
IR (Infrared)	<p>~3350 cm<sup>-1</sup> (broad): O-H stretching of the alcohol group. ~3340 cm<sup>-1</sup> (sharp): N-H stretching of the carbamate. ~2850-2950 cm<sup>-1</sup>: C-H stretching of the alkyl groups. ~1680-1700 cm<sup>-1</sup>: C=O stretching of the carbamate carbonyl group. ~1520 cm<sup>-1</sup>: N-H bending. ~1160-1170 cm<sup>-1</sup>: C-O stretching.</p>
Mass Spec (MS)	<p>Exact Mass: 203.1521.<a href="#">[3]</a> [M+H]<sup>+</sup>: 204.1594.</p> <p>Key Fragments: Loss of the Boc group (C<sub>5</sub>H<sub>9</sub>O<sub>2</sub>) leading to a fragment at m/z 102, or loss of isobutylene (C<sub>4</sub>H<sub>8</sub>) from the Boc group leading to a fragment at m/z 147.</p>

## Synthesis and Experimental Protocols

The standard synthesis of tert-Butyl N-(5-hydroxypentyl)carbamate involves the chemoselective N-protection of 5-amino-1-pentanol with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ). This reaction is highly efficient and typically proceeds in high yield without the need for extensive purification.

### General Synthesis Workflow

The synthesis follows a straightforward nucleophilic substitution mechanism where the more nucleophilic amino group of 5-amino-1-pentanol attacks one of the carbonyl carbons of the Boc anhydride.



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Caption: General workflow for the synthesis of tert-Butyl N-(5-hydroxypentyl)carbamate.

## Detailed Experimental Protocol

The following protocol is adapted from a procedure reported in the literature.[2]

- **Dissolution:** In a 1.0 L round-bottomed flask, dissolve 5-amino-1-pentanol (15.0 g, 145.4 mmol) in a mixture of water (140 mL) and saturated aqueous  $\text{NaHCO}_3$  solution (1.4 mL).
- **Addition of Boc Anhydride:** To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate (33.3 g, 152.7 mmol, 1.05 equiv) dissolved in tetrahydrofuran (THF, 280 mL).
- **Reaction:** Stir the biphasic reaction mixture vigorously overnight at room temperature. The flask can be left open to the atmosphere to allow for the release of  $\text{CO}_2$  gas.
- **Workup:** Upon completion, dilute the reaction mixture with a saturated aqueous  $\text{NaHCO}_3$  solution (90 mL). Extract the aqueous phase with ethyl acetate (400 mL).
- **Isolation:** Separate the organic layer, dry it over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and evaporate the solvent under reduced pressure.
- **Product:** The procedure yields 5-(N-tert-butoxycarbonylamino)-1-pentanol as a clear, colorless oil (28.9 g, 98% yield). The product is typically of high purity and may not require further purification.[\[2\]](#)

## Applications in Research and Development

The bifunctional nature of tert-Butyl N-(5-hydroxypentyl)carbamate makes it a highly valuable building block. The hydroxyl group can be derivatized or replaced, while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling reactions.[\[2\]](#)[\[4\]](#)

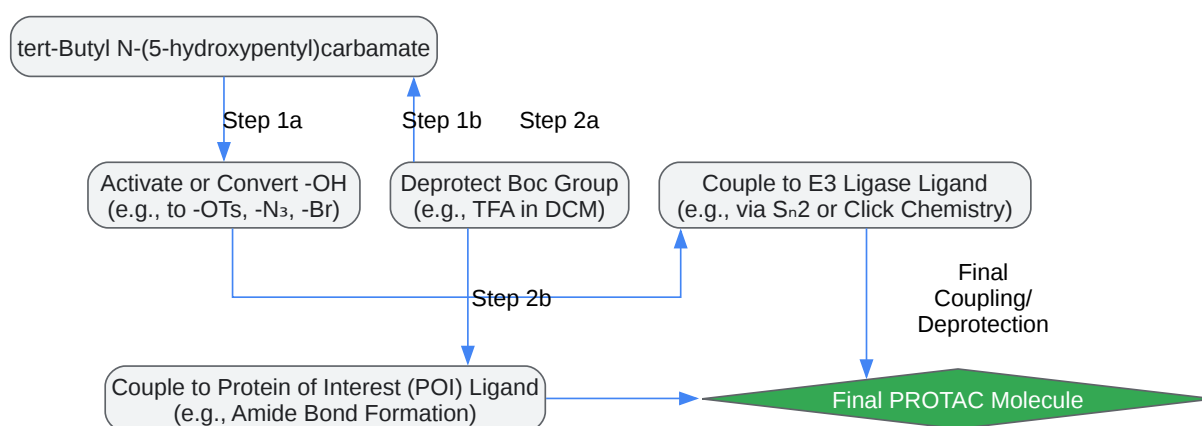
Key application areas include:

- **Peptide Synthesis:** Serves as a building block for creating complex peptide structures.[\[1\]](#)
- **Bioconjugation:** Used to link bioactive molecules to therapeutic agents for targeted drug delivery.[\[1\]](#)
- **Material Science:** Employed in the synthesis of functionalized polymers to enhance material properties.[\[1\]](#)
- **Drug Discovery (PROTACs):** Acts as a versatile C5 alkyl linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that

induce the degradation of specific target proteins.

## Logical Workflow in PROTAC Synthesis

The diagram below illustrates the logical steps for incorporating tert-Butyl N-(5-hydroxypentyl)carbamate into a PROTAC. The initial compound is sequentially functionalized and coupled to the two key recognition ligands.



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Caption: Use of tert-Butyl N-(5-hydroxypentyl)carbamate as a linker in PROTAC synthesis.

## Safety and Handling

tert-Butyl N-(5-hydroxypentyl)carbamate is classified as an irritant.[2] Standard laboratory safety protocols should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
- Handling: Avoid contact with skin and eyes. Do not breathe vapor or spray.[2] Handle in a well-ventilated area.

- Storage: Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place. The compound may be moisture-sensitive.[2][5]
- Incompatibilities: Avoid strong oxidizing agents, active metals, and bases.[5]

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